![molecular formula C20H20FNO4 B1343933 (R)-3-((S)-5-(4-fluorophenyl)-5-hydroxypentanoyl)-4-phenyloxazolidin-2-one CAS No. 404874-94-8](/img/structure/B1343933.png)
(R)-3-((S)-5-(4-fluorophenyl)-5-hydroxypentanoyl)-4-phenyloxazolidin-2-one
Overview
Description
The compound is an oxazolidinone derivative with fluorophenyl and phenyl substituents. Oxazolidinones are a class of compounds that contain a five-membered ring made up of three carbons, one oxygen, and one nitrogen . They are known for their antimicrobial activity and are used in the synthesis of various pharmaceuticals .
Molecular Structure Analysis
The compound likely has a rigid, cyclic structure due to the oxazolidinone ring. The fluorophenyl and phenyl groups are likely to contribute to the compound’s lipophilicity, which could influence its pharmacokinetic properties .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, oxazolidinones are generally stable under physiological conditions. They can undergo reactions with amines and carboxylic acids to form amides and esters, respectively .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. The presence of the oxazolidinone ring could contribute to its solubility in polar solvents, while the fluorophenyl and phenyl groups could enhance its lipophilicity .Scientific Research Applications
Synthesis and Pharmaceutical Intermediates
(R)-3-((S)-5-(4-fluorophenyl)-5-hydroxypentanoyl)-4-phenyloxazolidin-2-one is primarily researched as an intermediate in the synthesis of potent pharmaceutical compounds. It plays a significant role in the enzymatic methods developed for the synthesis of the S-diastereomer, an intermediate for ezetimibe, a cholesterol absorption inhibitor. Efficient enzymatic processes involving transesterification and hydrolysis have been developed, with Candida rugosa lipase identified as particularly effective. This process highlights the compound's importance in creating medications aimed at controlling cholesterol levels (Singh et al., 2013).
Structural Analysis and Supramolecular Architecture
The compound's structural properties have been detailed, showing the orientation of its carbonyl groups and its interaction within crystal structures. A study elucidates its three-dimensional supramolecular architecture, revealing how hydrogen bonds contribute to its structural stability. This provides insight into the compound's potential for further pharmaceutical development and its behavior in various formulations (Wang et al., 2017).
Biocatalysis and Chemical Synthesis
Another aspect of research focuses on the enzymatic synthesis of ezetimibe intermediates using carbonyl reductase coupled with glucose dehydrogenase in aqueous-organic solvent systems. This highlights not only the compound's role in drug synthesis but also innovative methods to improve production efficiency and yield. The use of recombinant Escherichia coli for this process marks a significant advancement in biotechnological applications for pharmaceutical synthesis (Liu et al., 2017).
Mechanism of Action
Future Directions
properties
IUPAC Name |
(4R)-3-[(5S)-5-(4-fluorophenyl)-5-hydroxypentanoyl]-4-phenyl-1,3-oxazolidin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20FNO4/c21-16-11-9-15(10-12-16)18(23)7-4-8-19(24)22-17(13-26-20(22)25)14-5-2-1-3-6-14/h1-3,5-6,9-12,17-18,23H,4,7-8,13H2/t17-,18-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVAZNWOHQJYCEL-ROUUACIJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(C(=O)O1)C(=O)CCCC(C2=CC=C(C=C2)F)O)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](N(C(=O)O1)C(=O)CCC[C@@H](C2=CC=C(C=C2)F)O)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20FNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-3-((S)-5-(4-fluorophenyl)-5-hydroxypentanoyl)-4-phenyloxazolidin-2-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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